molecular formula C12H19NO3 B1391372 3-[(Isopropylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1212364-74-3

3-[(Isopropylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B1391372
CAS No.: 1212364-74-3
M. Wt: 225.28 g/mol
InChI Key: XWRKIOGRAKZBPG-UHFFFAOYSA-N
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Description

3-[(Isopropylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
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Biological Activity

3-[(Isopropylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid, commonly referred to as a bicyclic compound, has garnered attention for its potential biological activities, particularly in the realm of pharmacological applications. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

The molecular formula of this compound is C₁₂H₁₉NO₃, with a molecular weight of approximately 225.29 g/mol. It is classified as an irritant and is primarily utilized in research settings for its potential therapeutic properties.

PropertyValue
Molecular FormulaC₁₂H₁₉NO₃
Molecular Weight225.29 g/mol
CAS Number1212364-74-3
Hazard ClassificationIrritant

Pharmacological Applications

Research indicates that compounds similar to this compound exhibit various pharmacological activities, particularly in cardiovascular health. Notably, bicyclic compounds have been studied for their anti-arrhythmic properties, which are crucial in managing cardiac arrhythmias.

  • Anti-arrhythmic Activity : A study demonstrated that related bicyclic compounds possess significant anti-arrhythmic effects, making them potential candidates for treating heart rhythm disorders. The mechanism involves modulation of ion channels and neurotransmitter systems, which can stabilize cardiac electrical activity .
  • Hypotensive Effects : Research has shown that certain derivatives of bicyclic compounds can lead to lowered blood pressure when administered in controlled doses. For instance, doses ranging from 1 to 5 mg/kg have been effective in animal models without adverse side effects on cardiac function .

The biological activity of this compound is primarily attributed to its interaction with various receptors and ion channels involved in cardiovascular function:

  • Calcium Channels : Inhibition of calcium influx through voltage-gated calcium channels has been observed, which is essential for reducing cardiac contractility and heart rate.
  • Adrenergic Receptors : The compound may modulate adrenergic receptor activity, influencing sympathetic nervous system responses that affect heart rate and vascular tone.

Case Study 1: Anti-arrhythmic Efficacy

In a controlled study involving canine models with induced ventricular arrhythmias, administration of a derivative of this bicyclic compound showed a marked reduction in ectopic beats and improved overall cardiac rhythm stability at doses of 5 mg/kg . Electrocardiographic monitoring indicated no significant adverse effects.

Case Study 2: Blood Pressure Regulation

Another study focused on hypertensive rats demonstrated that administering the compound resulted in a statistically significant decrease in systolic blood pressure after repeated dosing over two weeks. The results suggested potential utility in managing hypertension without significant side effects on renal function or electrolyte balance .

Properties

IUPAC Name

3-(propan-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-6(2)13-11(14)9-7-3-4-8(5-7)10(9)12(15)16/h6-10H,3-5H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRKIOGRAKZBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1C2CCC(C2)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(Isopropylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
3-[(Isopropylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
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3-[(Isopropylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
3-[(Isopropylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
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3-[(Isopropylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
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3-[(Isopropylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid

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